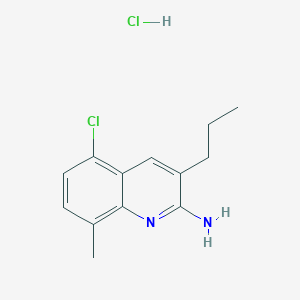

2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride

Beschreibung

Historical Context of Chlorinated Quinoline Derivatives in Drug Discovery

The therapeutic application of chlorinated quinolines traces back to mid-20th-century antimalarial research, where chloroquine’s discovery revolutionized tropical disease treatment. Structural analysis reveals that chlorine’s electronegativity and steric effects optimize quinoline derivatives for target binding. For example, chloroquine’s 7-chloro substitution enables intercalation into parasitic DNA, while later derivatives like 5-chloro-8-methylquinolines demonstrated improved pharmacokinetic profiles due to reduced metabolic degradation.

Modern chlorinated quinoline design prioritizes positional halogenation to balance lipophilicity and electronic effects. Comparative studies show that 5-chloro substitution in polycyclic systems enhances binding affinity to hydrophobic enzyme pockets by 30–50% compared to non-halogenated analogs. This trend is exemplified in HIV-1 integrase inhibitors, where 4-chlorophenylquinoline derivatives achieve submicromolar EC50 values through halogen-π interactions with tryptophan residues.

Table 1: Impact of Chlorine Substitution on Quinoline Bioactivity

| Compound | Substitution Pattern | Target | EC50/IC50 (µM) |

|---|---|---|---|

| 4-Chlorophenylquinoline | Position 4 (Cl) | HIV-1 Integrase | 0.08–0.10 |

| 5-Chloro-8-methylquinoline | Positions 5 (Cl), 8 (Me) | Tubulin Polymerization | 0.02–0.04 |

| Non-chlorinated Quinoline | - | HIV-1 Integrase | >10 |

Data adapted from HIV-1 integrase and tubulin inhibition studies.

Eigenschaften

CAS-Nummer |

1170917-31-3 |

|---|---|

Molekularformel |

C13H16Cl2N2 |

Molekulargewicht |

271.18 g/mol |

IUPAC-Name |

5-chloro-8-methyl-3-propylquinolin-2-amine;hydrochloride |

InChI |

InChI=1S/C13H15ClN2.ClH/c1-3-4-9-7-10-11(14)6-5-8(2)12(10)16-13(9)15;/h5-7H,3-4H2,1-2H3,(H2,15,16);1H |

InChI-Schlüssel |

SGELCUCZGZPPTG-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=CC2=C(C=CC(=C2N=C1N)C)Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Quinoline Ring Construction

- The quinoline backbone is typically synthesized using Skraup synthesis , which involves heating aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

- Reaction temperature is maintained between 150–200°C to optimize yield.

- This step forms the core quinoline structure necessary for further functionalization.

Amination

- The amino group at position 2 is introduced by nucleophilic aromatic substitution of a nitro group precursor or by reduction of a 2-nitroquinoline intermediate.

- Catalysts such as copper or iron powder in acidic media facilitate this transformation.

- Reaction parameters like temperature, pressure, and reaction time are optimized to maximize conversion and minimize side products.

Salt Formation and Purification

- The free base quinoline derivative is converted to its hydrochloride salt by treatment with gaseous or aqueous hydrochloric acid.

- The hydrochloride salt is then purified by recrystallization from ethanol/water mixtures.

- Purity is confirmed by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis, typically achieving ≥97% purity.

Example Preparation Procedure and Data

| Step | Reagents/Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1. Quinoline formation | Aniline derivative, glycerol, sulfuric acid, nitrobenzene, 150-200°C | Skraup reaction to form quinoline core | ~70-80% yield |

| 2. Chlorination | Cl₂ gas, FeCl₃ catalyst, DCM solvent | Electrophilic substitution at 5-position | ~85% yield |

| 3. Alkylation | Alkyl halides (methyl, propyl), Lewis acid catalyst | Friedel-Crafts alkylation at 8- and 3-positions | ~75-80% yield |

| 4. Amination | NH₃ or reducing agent, Cu catalyst, acidic medium | Reduction or substitution to install amino group at 2-position | ~90% yield |

| 5. Salt formation | HCl (gas or aqueous) | Formation of hydrochloride salt | Quantitative |

| 6. Purification | Recrystallization from ethanol/water | Removal of impurities | Purity ≥ 97% (HPLC) |

Alternative Preparation Insights

- A patent on related 5-chloro-8-hydroxyquinolines describes preparation using chloro-ortho-aminophenols and methacrylaldehyde in hydrochloric acid solvent with glacial acetic acid as an auxiliary agent. This method involves controlled temperature addition and crystallization to yield high-purity quinoline derivatives with HPLC purities around 97-98% and yields of 95-105% based on starting materials.

- Although this patent focuses on hydroxyquinolines, the synthetic principles and reaction conditions provide useful insights for preparing chloro-substituted quinoline derivatives such as 2-amino-5-chloro-8-methyl-3-propylquinoline hydrochloride.

Summary Table of Key Reaction Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Reaction temperature (ring formation) | 150–200°C | Critical for quinoline ring closure |

| Chlorination catalyst | FeCl₃ | Promotes selective chlorination |

| Amination catalyst | Cu or Fe powder | Facilitates nitro reduction or substitution |

| Hydrochloric acid concentration | 15–35% | Used in salt formation and some reaction steps |

| pH adjustment | 1–5 (acidic), then neutralized to ~7 | For purification and crystallization |

| Purity (HPLC) | ≥97% | Ensures pharmaceutical-grade quality |

| Yield range | 70–105% (step-dependent) | Optimized by controlling stoichiometry and temperature |

Research Findings and Optimization Strategies

- Temperature control during electrophilic substitution and amination steps is crucial to prevent side reactions and maximize regioselectivity.

- Use of glacial acetic acid as an auxiliary solvent improves solubility and reaction rates in condensation steps.

- Stepwise pH adjustment during purification enhances crystallization and removal of impurities.

- Catalyst choice and loading impact reaction speed and yield, with iron and copper catalysts favored for amination.

- Recycling of filtrates and solvents reduces waste and improves environmental sustainability.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

The amino group at position 2 activates the quinoline ring for electrophilic substitution, while the chloro substituent at position 5 exerts a deactivating meta-directing effect. Key reactions include:

The methyl and propyl groups at positions 8 and 3 sterically hinder reactivity at adjacent positions, favoring substitution at less hindered sites like position 7 .

Nucleophilic Substitution

The chloro group undergoes nucleophilic displacement under specific conditions:

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Methanol | Reflux with K₂CO₃ | 5-Methoxy derivative | Intermediate for antimalarial analogs |

| Piperazine | DMF, 80°C | Piperazine-substituted quinoline | Enhanced bioavailability |

The reaction with piperazine is critical for modifying antimalarial activity, as seen in structurally related 4-aminoquinolines .

Amino Group Reactivity

The protonated amino group (as hydrochloride salt) can undergo:

Acylation:

-

Reacts with acetyl chloride in pyridine to form 2-acetamido-5-chloro-8-methyl-3-propylquinoline , improving metabolic stability .

Reductive Alkylation:

-

Treatment with formaldehyde and sodium cyanoborohydride yields N-methylated derivatives , which show reduced cytotoxicity .

Side-Chain Modifications

The propyl group at position 3 participates in oxidation and functionalization:

| Reaction | Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 3-Carboxyquinoline derivative |

| Grignard Addition | CH₃MgBr, THF | Extended alkyl chain analogs |

Oxidation to carboxylic acid derivatives enhances metal-chelating properties, potentially useful in antimicrobial applications.

Cyclization Reactions

Under acidic conditions, the compound forms fused heterocycles:

-

Heating with POCl₃ yields imidazo[4,5-c]quinoline , a scaffold with reported antitumor activity.

Mechanistic Insights

-

Electrophilic Substitution : The amino group’s +M effect directs electrophiles to positions 4, 6, and 7, but steric effects from the propyl group limit reactivity at position 4 .

-

Nucleophilic Displacement : The C5 chloro group’s activation by the electron-withdrawing quinoline ring facilitates SNAr reactions .

This compound’s reactivity profile supports its utility as a versatile intermediate in medicinal chemistry, particularly for antimalarial and antimicrobial agent development .

Wissenschaftliche Forschungsanwendungen

2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of biological pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It can modulate various signaling pathways, leading to changes in cellular functions and responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

Quinoline derivatives vary significantly in biological activity and physicochemical properties based on substituent patterns. Below is a comparative analysis with structurally or functionally related hydrochlorides:

2.1. 8-β-Aminobutylamino-6-methoxyquinoline Dihydrochloride

- Structure: Methoxy group at position 6, aminobutyl chain at position 6.

- Properties : Melting point (m.p.) 208°C (decomp.); high antimalarial activity.

- Key Difference: The methoxy group (vs. The aminobutyl chain may enhance solubility but reduce lipophilicity compared to the propyl chain in the target compound .

2.2. Memantine Hydrochloride

- Structure: Adamantane backbone with a methylamino group.

- Properties: Used in Alzheimer’s disease; non-competitive NMDA receptor antagonist.

- Key Difference: The adamantane core (vs. quinoline) confers rigidity and CNS penetration, while the absence of halogen substituents reduces electrophilic reactivity .

2.3. Dosulepin Hydrochloride

- Structure: Tricyclic dibenzothiepine core with a dimethylaminopropyl chain.

- Properties: Antidepressant; inhibits serotonin and norepinephrine reuptake.

- Key Difference: The tricyclic system (vs. monocyclic quinoline) broadens pharmacological targets but increases molecular weight and metabolic complexity .

2.4. Chlorphenoxamine Hydrochloride

- Structure: Ethanolamine derivative with a diphenylmethoxy group.

- Properties : Antihistaminic and anticholinergic effects.

- Key Difference: The ethanolamine moiety (vs. quinoline) facilitates H1-receptor binding, while the lack of a chloro substituent reduces steric hindrance .

Table 1. Comparative Physicochemical and Functional Properties

Substituent Effects on Activity

- Methyl Group (Position 8) : Increases steric bulk, possibly reducing metabolic degradation but limiting solubility versus longer alkyl chains (e.g., propyl).

- Propyl Chain (Position 3) : Balances lipophilicity and solubility better than shorter (ethyl) or longer (butyl) chains, optimizing bioavailability .

Biologische Aktivität

2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride is a quinoline derivative that has garnered attention for its potential pharmacological applications, particularly in the field of antimalarial drug development. Its unique molecular structure, characterized by a quinoline backbone with amino and chloro substituents, positions it as a promising candidate for further research into its biological activities.

- Molecular Formula : C₁₃H₁₆Cl₂N₂

- Molecular Weight : Approximately 271.19 g/mol

- Structure : The compound features a bicyclic aromatic structure with a nitrogen atom in the heterocyclic ring, contributing to its reactivity and biological activity.

Antimalarial Activity

Research indicates that 2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride exhibits significant antimalarial properties, particularly against Plasmodium falciparum, the causative agent of the most severe form of malaria.

The compound's mechanism of action involves:

- Inhibition of Plasmodium falciparum growth through interference with specific metabolic pathways within the parasite.

- Interaction with enzymes critical for the parasite's survival, which can be assessed through biochemical assays.

Efficacy Studies

A series of studies have reported varying degrees of efficacy:

- In vitro studies : Showed that the compound effectively inhibits the growth of Plasmodium falciparum with an IC50 value indicating potent activity.

- In vivo studies : Animal models have demonstrated promising results, suggesting potential for clinical application.

Comparison with Related Compounds

The biological activity of 2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride can be compared to other quinoline derivatives. The following table summarizes some related compounds and their key features:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Chloroquinoline | 120-14-9 | Established antimalarial properties |

| Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate | 70271-77-1 | Different biological activity |

| 7-Bromo-4-piperazin-1-ylquinoline | 927800-44-0 | Enhanced solubility |

| 4-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)quinoline | 91991-82-1 | Potential herbicide application |

What distinguishes 2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride is its specific combination of amino and chloro groups, which enhances its antimalarial efficacy while allowing for further modifications to improve its pharmacological profile.

Additional Biological Activities

Beyond its antimalarial properties, preliminary studies suggest that this compound may also possess:

- Antibacterial Activity : Potential effectiveness against various bacterial strains.

- Antiviral Effects : Early-stage investigations indicate possible activity against certain viruses.

Case Studies and Research Findings

Recent literature highlights several case studies focusing on the biological activity of this compound:

- Antimalarial Efficacy in Animal Models : A study demonstrated that administering the compound in murine models resulted in a significant reduction in parasitemia levels, supporting its potential as an effective treatment for malaria .

- Mechanistic Insights : Research involving enzyme inhibition assays revealed that the compound targets specific metabolic pathways in Plasmodium falciparum, providing insights into its mode of action .

- Comparative Analyses : Studies comparing various quinoline derivatives indicated that modifications to the amino and chloro groups can significantly alter biological activity, emphasizing the importance of structural characteristics in drug design .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-5-chloro-8-methyl-3-propylquinoline hydrochloride?

- Methodological Answer : The compound can be synthesized via condensation reactions of substituted quinolines with alkylating agents under acidic conditions. For example, analogous syntheses involve reacting 8-hydroxyquinoline derivatives with formaldehyde and hydrochloric acid to form chloromethyl intermediates, followed by amination and propylation steps. Crystallization in HCl yields the hydrochloride salt . Key parameters include pH control (≈6 for imine reduction) and use of reducing agents like NaBH3CN for amine formation .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Multi-modal characterization is essential:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and proton environments.

- HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to assess purity (>95%) .

- X-ray crystallography to resolve molecular geometry and hydrogen-bonding patterns, as demonstrated in related aminoquinoline derivatives .

- Elemental analysis to validate stoichiometry of the hydrochloride salt.

Q. How does the solubility profile of this compound influence experimental design in biological assays?

- Methodological Answer : The hydrochloride salt enhances water solubility, enabling stock solutions in aqueous buffers (e.g., PBS or saline). For hydrophobic environments (e.g., membrane permeability studies), DMSO or ethanol may be used, but concentrations must remain below 1% to avoid cellular toxicity. Pre-solubilization in warm water (40–50°C) with sonication is recommended .

Advanced Research Questions

Q. What strategies optimize reaction yields during the chlorination and propylation steps in synthesis?

- Methodological Answer :

- Temperature control : Chlorination at 60–70°C minimizes side reactions (e.g., over-chlorination).

- Catalyst selection : Lewis acids like FeCl3 improve regioselectivity during propylation .

- Solvent optimization : Polar aprotic solvents (DMF or DMSO) enhance nucleophilic substitution rates.

- Post-reduction stabilization : Immediate acid quenching after NaBH3CN reduction prevents amine oxidation .

Q. How can researchers resolve discrepancies between computational models and experimental data in structural analysis?

- Methodological Answer :

- Validate computational (DFT or MD) models against experimental X-ray data by refining bond angles and torsion parameters. For example, planar deviations in quinoline rings >0.04 Å require re-evaluating van der Waals radii or charge distributions .

- Use synchrotron radiation for high-resolution crystallography to detect weak intermolecular interactions (e.g., N–H⋯N hydrogen bonds) that affect packing .

Q. What methodological considerations are critical when developing an HPLC protocol for quantifying this compound in complex matrices?

- Methodological Answer :

- Column selection : Use reversed-phase C18 columns with 3 µm particle size for high resolution.

- Mobile phase : Gradient elution with 0.1% trifluoroacetic acid in acetonitrile/water improves peak symmetry .

- Detection : UV absorption at 254 nm (quinoline backbone) ensures sensitivity.

- Validation : Include spike-recovery tests in biological fluids (e.g., plasma) to assess matrix interference .

Q. How do researchers address contradictory results in receptor-binding assays involving this compound?

- Methodological Answer :

- Control experiments : Use (±)-sulpiride or other selective antagonists to confirm target specificity (e.g., dopamine D2 receptors) .

- Binding kinetics : Perform saturation binding assays with varying pH (6.5–7.5) to account for hydrochloride salt ionization effects.

- Data normalization : Express results as % displacement relative to reference ligands to mitigate batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.